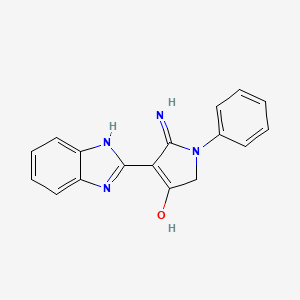
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide, also known as BBIC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BBIC is a fluorescent molecule that has been widely used as a probe for studying various biological processes.
科学研究应用
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has been widely used as a fluorescent probe for studying various biological processes. It has been used to study the dynamics of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has also been used to study the kinetics of enzyme reactions and the localization of specific proteins in cells.
作用机制
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide works by binding to specific molecules in cells and emitting fluorescence when excited by light. The fluorescence emitted by 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide can be used to track the movement of molecules in cells and to monitor changes in their concentration over time. The mechanism of action of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is well understood, and its use as a fluorescent probe has been validated in numerous studies.
Biochemical and Physiological Effects
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has been shown to have minimal biochemical and physiological effects on cells. It is non-toxic and does not interfere with the normal functioning of cells. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is also stable under physiological conditions, making it an ideal probe for studying biological processes in living cells.
实验室实验的优点和局限性
The main advantage of using 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide as a fluorescent probe is its high sensitivity and specificity. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide can detect changes in the concentration of specific molecules in cells with high accuracy, making it a valuable tool for studying complex biological processes. However, one limitation of using 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is its relatively low photostability, which can limit its use in long-term experiments.
未来方向
There are several future directions for research on 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide. One area of interest is the development of new fluorescent probes based on 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide that have improved photostability and other properties. Another area of interest is the use of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide in the study of specific disease processes, such as cancer and neurodegenerative diseases. Overall, 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is a valuable tool for studying biological processes, and its potential applications in scientific research are vast.
合成方法
The synthesis of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that includes the reaction of 2-aminobenzoic acid with butylamine, followed by the reaction of the resulting product with 2-bromo-1-butanol. The final step involves the reaction of the product with 2-hydroxyethylamine to obtain 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide. The synthesis of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
属性
IUPAC Name |
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-5-6-15-18-13-9-11(7-8-14(13)21-15)16(20)17-10-12(19)4-2/h7-9,12,19H,3-6,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECTZINOGMFEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCC(CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopentyl-4-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B5962468.png)
![3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5962482.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5962484.png)
![5-methyl-3-[1-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B5962491.png)
![ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]-2-piperidinecarboxylate](/img/structure/B5962504.png)
![2-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5962512.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5962523.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5962527.png)

![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5962555.png)
![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5962558.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5962560.png)
![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)